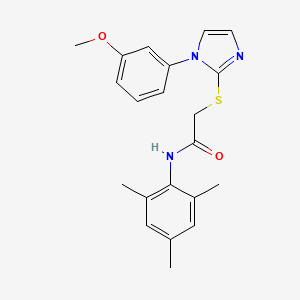

4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

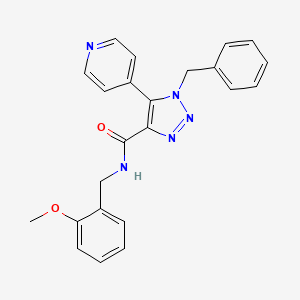

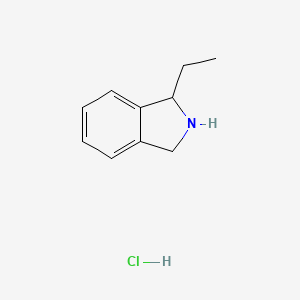

4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C19H17N3O5S2 and a molecular weight of 431.48. It is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives, including 4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis

The molecular structure of 4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is based on the pyridazinone ring, which is a six-membered ring containing nitrogen atoms at the 1 and 2 positions . The pyridazinone ring is a core scaffold in many drug discovery programmes .Chemical Reactions Analysis

The chemical reactions involving pyridazinone derivatives are diverse and depend on the specific substituents present on the ring . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds are synthesized through various chemical reactions, often involving the interaction of sulfonamide derivatives with different chemical reagents to produce novel compounds with distinct biological activities. For example, the synthesis of novel Schiff bases from sulfonamide derivatives has been reported, showcasing the chemical versatility of sulfonamides in producing compounds with potential enzyme inhibition and antioxidant properties (Kausar et al., 2019). These synthesis methods are crucial for developing new drugs and materials with specific biological or physical characteristics.

Biological Potential and Enzyme Inhibition

Sulfonamide derivatives have shown significant biological potential, including enzyme inhibition activities. For instance, some sulfonamide compounds have demonstrated strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are important targets in treating diseases like Alzheimer's (Kausar et al., 2019). Additionally, certain benzenesulfonamide derivatives have exhibited in vitro antitumor activity, highlighting the therapeutic potential of sulfonamide compounds in cancer treatment (Fahim & Shalaby, 2019).

Antimicrobial and Anticancer Applications

The antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, has been studied, suggesting these compounds could serve as effective agents against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Furthermore, novel sulfonamide derivatives have been explored for their anticancer and radiosensitizing properties, providing insights into the design of new treatments that could enhance the effectiveness of radiation therapy in cancer management (Ghorab et al., 2015).

properties

IUPAC Name |

4-acetyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-13(23)14-6-8-17(9-7-14)29(26,27)22-16-5-3-4-15(12-16)18-10-11-19(21-20-18)28(2,24)25/h3-12,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJRTJJOVJQKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2675842.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2675849.png)

![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2675859.png)

![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)